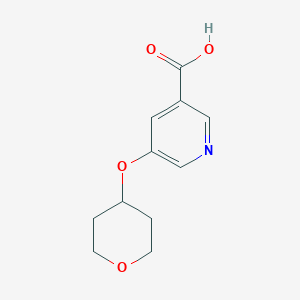

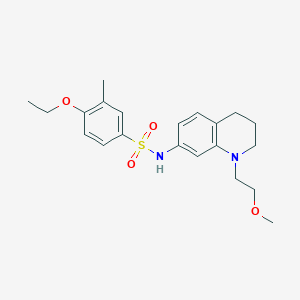

5-(Oxan-4-yloxy)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(Oxan-4-yloxy)pyridine-3-carboxylic acid" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, properties, and potential applications of structurally related compounds. These related compounds share a common pyridine core and have various functional groups that impart distinct chemical and physical properties.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues was achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes, indicating the versatility of pyridine chemistry . Another example is the three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid to prepare 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, showcasing a strategy to synthesize pyridine derivatives with complex structures .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their chemical reactivity and interaction with biological targets. The study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid utilized spectroscopic techniques and quantum chemical methods to investigate its structure. Properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential were simulated, providing a deeper understanding of the electronic structure of such compounds .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The papers provided do not detail specific reactions for "5-(Oxan-4-yloxy)pyridine-3-carboxylic acid," but they do highlight the reactivity of related compounds. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, demonstrating the potential for creating highly functionalized pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. These properties are important for their solubility, stability, and biological activity. The antiallergic activity of synthesized benzopyrano[2,3-b]pyridine derivatives was evaluated, and it was found that the activity was affected by the substituents at the 2-position of the pyridine ring. Some derivatives showed remarkable activity when administered orally, and clinical studies on one of the derivatives are in progress . This indicates the potential therapeutic applications of pyridine derivatives and the importance of understanding their physical and chemical properties.

Scientific Research Applications

Decarboxylative Coupling in Chemical Synthesis

Research conducted by Neely and Rovis (2014) discusses the use of α,β-unsaturated carboxylic acids, which undergo Rh(III)-catalyzed decarboxylative coupling to produce substituted pyridines. This method includes 5-substituted pyridines and demonstrates high regioselectivity. The carboxylic acid component acts as a traceless activating group in this process, offering insights into efficient chemical synthesis methods (Neely & Rovis, 2014).

Spectroscopic Properties and Quantum Mechanical Study

Devi, Bishnoi, and Fatma (2020) explored the spectroscopic properties of similar compounds, using techniques like FT-IR, NMR, and UV. They also investigated various properties such as Mulliken charges and molecular electrostatic potential through quantum chemical methods. This research contributes to the understanding of the structural and electronic properties of compounds like 5-(Oxan-4-yloxy)pyridine-3-carboxylic acid (Devi, Bishnoi, & Fatma, 2020).

Novel Series of Antagonists in Pharmacology

Park et al. (2008) synthesized a novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, showing high affinity and selectivity for the 5-HT(2C) receptor, which is crucial in pharmacological research. The study demonstrates the potential application of these compounds in designing selective receptor antagonists (Park et al., 2008).

Vitamin B6 Derivatives and Related Compounds

Tomita, Brooks, and Metzler (1966) conducted a study on the synthesis of compounds related to vitamin B6, providing insights into the structural and bonding characteristics of pyridine derivatives, which can be related to the compound (Tomita, Brooks, & Metzler, 1966).

Fluorescence Properties in Nanoscale Research

Shi et al. (2016) investigated carbon dots with high fluorescence quantum yields, finding that organic fluorophores related to pyridine carboxylic acids are major contributors to the fluorescence of these carbon dots. This research offers valuable insights into the optical properties of related compounds in nanotechnology (Shi et al., 2016).

Antiallergic Activity in Medicinal Chemistry

Nohara et al. (1985) synthesized 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and explored their antiallergic activity. The study highlights the influence of different substituents on the activity, revealing the compound's potential in developing new antiallergic agents (Nohara et al., 1985).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted .

properties

IUPAC Name |

5-(oxan-4-yloxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSKQRVQZAHFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CN=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)

![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3003094.png)

![5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3003096.png)

![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-ethyl-2-[2-(4-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3003106.png)

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B3003109.png)